Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . This compound is also known by its IUPAC name, isopropyl 4-amino-1-piperidinecarboxylate hydrochloride . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the esterification of 4-aminopiperidine-1-carboxylic acid with isopropanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted piperidine derivatives.
Hydrolysis: 4-aminopiperidine-1-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced piperidine derivatives.
Scientific Research Applications
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Used in the production of various piperidine-based compounds with industrial applications
Mechanism of Action
The mechanism of action of propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-aminopiperidine-1-carboxylate
- 4-Aminopiperidine-1-carboxylic acid
- Methyl 4-aminopiperidine-1-carboxylate
Uniqueness
Propan-2-yl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
propan-2-yl 4-aminopiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPTQIJIRCAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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